4-(p-ヨードフェニル)酪酸

概要

説明

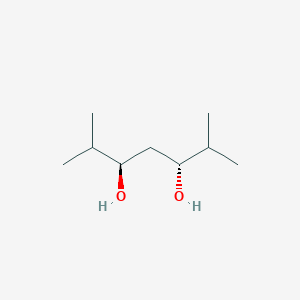

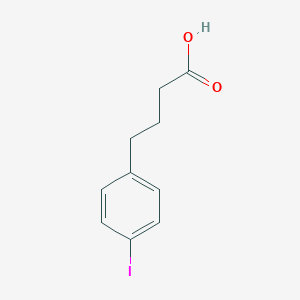

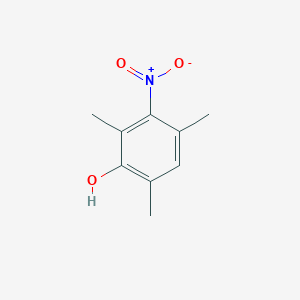

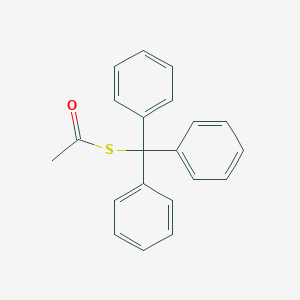

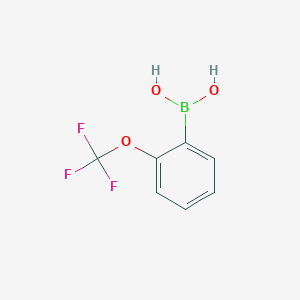

4-(p-Iodophenyl)butyric acid, also known as 4-iodobenzenebutanoic acid, is an organic compound with the molecular formula C10H11IO2 and a molecular weight of 290.10 g/mol . This compound is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a butyric acid moiety. It is a white to pale yellow solid that is sparingly soluble in chloroform and slightly soluble in methanol .

科学的研究の応用

4-(p-Iodophenyl)butyric acid has several scientific research applications:

作用機序

Target of Action

4-(p-Iodophenyl)butyric acid is primarily used as a reactant in the synthesis of unsaturated amino acids, cyclophosphamide, and tetralone . It is also used as a portable albumin binder .

Mode of Action

The compound interacts with its targets through intramolecular Friedel-Crafts reactions . In the context of albumin binding, it binds non-covalently to naturally present albumin, which allows it to directly interact with tumor cells, promoting its cellular uptake .

Biochemical Pathways

The compound is involved in the synthesis of meta- and paracyclophanes containing unsaturated amino acids . It also participates in intramolecular Friedel-Crafts reactions for the synthesis of 1-tetralones .

Pharmacokinetics

It has been noted that when radioiodinated, it exhibits significantly improved pharmacokinetic properties . It is mainly accumulated in the blood with good retention .

Result of Action

The result of the compound’s action is the synthesis of unsaturated amino acids, cyclophosphamide, and tetralone . When used as an albumin binder, it extends the half-life of contrast agents .

Action Environment

The action of 4-(p-Iodophenyl)butyric acid can be influenced by environmental factors. For instance, its storage conditions are recommended to be 2-8°C . .

準備方法

Synthetic Routes and Reaction Conditions

4-(p-Iodophenyl)butyric acid can be synthesized through several methods. One common approach involves the reaction of 4-iodonitrobenzene with propylene oxide to form 4-(4-iodophenyl)butyronitrile, which is then hydrolyzed to yield 4-(p-iodophenyl)butyric acid . Another method involves the intramolecular Friedel-Crafts reaction of 4-iodobenzyl chloride with butyric acid in the presence of a Lewis acid catalyst .

Industrial Production Methods

Industrial production of 4-(p-iodophenyl)butyric acid typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .

化学反応の分析

Types of Reactions

4-(p-Iodophenyl)butyric acid undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The butyric acid moiety can be oxidized to form corresponding carboxylic acid derivatives.

Reduction Reactions: The phenyl ring can undergo reduction reactions to form cyclohexyl derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium iodide and copper(I) iodide in the presence of a suitable solvent.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is commonly used[][7].

Major Products Formed

Substitution Reactions: Products include various substituted phenylbutyric acids.

Oxidation Reactions: Products include carboxylic acid derivatives.

Reduction Reactions: Products include cyclohexylbutyric acids.

類似化合物との比較

Similar Compounds

- 4-Phenylbutyric acid

- 4-Bromophenylbutyric acid

- 4-Chlorophenylbutyric acid

Comparison

4-(p-Iodophenyl)butyric acid is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties. Compared to 4-phenylbutyric acid, the iodine atom increases the molecular weight and alters the compound’s reactivity. The presence of iodine also makes it suitable for radiolabeling applications, which is not possible with 4-phenylbutyric acid . Similarly, 4-bromophenylbutyric acid and 4-chlorophenylbutyric acid have different reactivities and applications due to the presence of bromine and chlorine atoms, respectively .

特性

IUPAC Name |

4-(4-iodophenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11IO2/c11-9-6-4-8(5-7-9)2-1-3-10(12)13/h4-7H,1-3H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGOMLUBUDYFIOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCC(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50405208 | |

| Record name | 4-(p-Iodophenyl)butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50405208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27913-58-2 | |

| Record name | 4-(p-Iodophenyl)butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50405208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does IPBA enhance the pharmacokinetic properties of radiopharmaceuticals?

A: IPBA acts as a non-covalent albumin binder. When conjugated to a radiopharmaceutical, it allows the drug to reversibly bind to albumin in the bloodstream [, , , , ]. This interaction increases the size of the drug complex, preventing rapid renal clearance and prolonging its circulation time [, , ]. Consequently, the drug has more opportunities to reach its target site, resulting in improved tumor uptake and retention [, , , ].

Q2: What is the impact of linker length and composition on the efficacy of IPBA-conjugated radiopharmaceuticals?

A: Research suggests that both linker length and composition play crucial roles in optimizing the tissue distribution profile of IPBA-conjugated radiopharmaceuticals [, ]. A study comparing different IPBA-modified PSMA ligands revealed that agents with longer linkers displayed significantly higher tumor uptake and retention compared to their shorter counterparts []. Additionally, varying the linker composition can influence the balance between tumor uptake and renal clearance. For instance, a long polyethylene glycol (PEG) linker resulted in the lowest blood and kidney accumulation while maintaining high tumor uptake []. This highlights the importance of carefully tailoring the linker structure to achieve an optimal pharmacokinetic profile.

Q3: Can you provide examples of specific radiopharmaceuticals that have been successfully modified with IPBA?

A3: Several studies showcase the successful application of IPBA in modifying radiopharmaceuticals targeting various biological systems. Some notable examples include:

- Melanoma: IPBA conjugation significantly enhanced the therapeutic efficacy of [177Lu]Lu-labeled-LLP2A, a radiopharmaceutical targeting very late antigen-4 (VLA-4) overexpressed in aggressive melanoma [].

- Prostate Cancer: A series of IPBA-modified PSMA-based low-molecular-weight radiotherapeutics demonstrated improved tumor targeting and retention compared to their non-modified counterparts [].

- Estrogen Receptor (ER) Positive Breast Cancer: An IPBA-modified estradiol derivative ([131I]IPBA-EE) showed promising results for ER targeting in SPECT imaging studies [].

- Fibroblast Activation Protein (FAP) Positive Tumors: Albumin binder–conjugated FAP inhibitors (including IPBA modifications) demonstrated significantly improved tumor uptake and retention, leading to remarkable growth inhibition of pancreatic cancer patient-derived xenograft (PDX) tumors [].

Q4: What are the potential advantages of using IPBA compared to other albumin-binding moieties?

A: While IPBA is a widely studied albumin binder, other moieties like Evans blue derivatives are also being explored for similar applications [, ]. A direct comparison between IPBA and a truncated Evans blue moiety conjugated to FAP inhibitors revealed that both modifications achieved prolonged blood circulation and improved tumor uptake []. This suggests that the choice of the optimal albumin binder may depend on the specific targeting molecule and desired pharmacokinetic profile. Further research is needed to fully elucidate the advantages and disadvantages of each albumin binder in different contexts.

Q5: Are there any safety concerns associated with using IPBA in radiopharmaceuticals?

A: While IPBA conjugation shows promise for improving radiopharmaceutical efficacy, its safety profile requires further investigation. The long-term effects of IPBA accumulation, particularly in the kidneys, warrant careful evaluation. Preclinical studies are crucial for assessing potential toxicity and determining the optimal dosing strategies to minimize adverse effects while maximizing therapeutic benefits [, , ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-[[4-(Dimethylamino)phenyl]methylene]-4-oxo-2-thioxo-3-thiazolidinyl]-4-pyridinecarboxamide](/img/structure/B156040.png)

![Pyrimido[4,5-C]pyridazin-5(1H)-one](/img/structure/B156054.png)